molecular formula C7H5Br2FO B1410361 2,3-Dibromo-6-fluorobenzyl alcohol CAS No. 1806294-99-4

2,3-Dibromo-6-fluorobenzyl alcohol

Cat. No.: B1410361
CAS No.: 1806294-99-4
M. Wt: 283.92 g/mol
InChI Key: LEWOZJXFWAMFSG-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 g/mol . This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-6-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The presence of bromine atoms makes it a good candidate for halogenation reactions, which can modify the activity of enzymes and proteins. The interactions between this compound and biomolecules are primarily through covalent bonding, where the bromine atoms can form stable bonds with nucleophilic sites on proteins and enzymes .

Cellular Effects

This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. The compound can also affect gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by forming covalent bonds with the active sites of enzymes, thereby preventing substrate binding and catalysis. For example, it can inhibit cytochrome P450 enzymes by binding to the heme group, which is essential for the enzyme’s catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression. In in vivo studies, the compound’s effects on cellular function can persist for several days after administration, depending on the dosage and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic reactions can affect the flux of metabolites and alter the levels of key metabolic intermediates. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of binding sites on cellular proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluorobenzyl alcohol typically involves the bromination of 6-fluorobenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding fluorobenzyl alcohol.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2,3-Dibromo-6-fluorobenzaldehyde or 2,3-Dibromo-6-fluorobenzoic acid.

    Reduction: Formation of 6-fluorobenzyl alcohol.

    Substitution: Formation of 2,3-Diamino-6-fluorobenzyl alcohol or 2,3-Dithiocarbamoyl-6-fluorobenzyl alcohol.

Scientific Research Applications

2,3-Dibromo-6-fluorobenzyl alcohol is extensively used in various scientific research fields due to its unique properties:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials science research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-4-fluorobenzyl alcohol
  • 2,3-Dibromo-5-fluorobenzyl alcohol
  • 2,3-Dibromo-6-chlorobenzyl alcohol

Uniqueness

2,3-Dibromo-6-fluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom in the para position relative to the hydroxyl group enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

(2,3-dibromo-6-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWOZJXFWAMFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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